molecular formula C11H17NO B13250866 2-{[(2-Methylphenyl)methyl]amino}propan-1-ol

2-{[(2-Methylphenyl)methyl]amino}propan-1-ol

Cat. No.: B13250866
M. Wt: 179.26 g/mol
InChI Key: MFMMRARRKBDOKU-UHFFFAOYSA-N
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Description

2-{[(2-Methylphenyl)methyl]amino}propan-1-ol is an organic compound with the molecular formula C11H17NO. It is a derivative of propanol and contains an amino group attached to a methylphenyl group. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(2-Methylphenyl)methyl]amino}propan-1-ol typically involves the reaction of 2-methylbenzylamine with propylene oxide. The reaction is carried out under controlled conditions, usually in the presence of a catalyst such as a strong acid or base. The reaction proceeds through the nucleophilic attack of the amine group on the epoxide ring, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-{[(2-Methylphenyl)methyl]amino}propan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form the corresponding amine.

    Substitution: The amino group can participate in substitution reactions, forming derivatives with different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used for substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of various substituted derivatives.

Scientific Research Applications

2-{[(2-Methylphenyl)methyl]amino}propan-1-ol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmaceutical intermediate.

    Industry: Utilized in the production of specialty chemicals and as an additive in various industrial processes.

Mechanism of Action

The mechanism of action of 2-{[(2-Methylphenyl)methyl]amino}propan-1-ol involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and the biological system involved.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-2-methyl-1-propanol: A similar compound with a different substitution pattern.

    2-Methyl-2-amino-1-propanol: Another related compound with a similar structure.

Uniqueness

2-{[(2-Methylphenyl)methyl]amino}propan-1-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of an amino group with a methylphenyl group makes it a versatile compound with diverse applications.

Properties

Molecular Formula

C11H17NO

Molecular Weight

179.26 g/mol

IUPAC Name

2-[(2-methylphenyl)methylamino]propan-1-ol

InChI

InChI=1S/C11H17NO/c1-9-5-3-4-6-11(9)7-12-10(2)8-13/h3-6,10,12-13H,7-8H2,1-2H3

InChI Key

MFMMRARRKBDOKU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1CNC(C)CO

Origin of Product

United States

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